Antimonyl (potassium tartrate trihydrate)

Catalog No.
S3184445
CAS No.
28300-74-5
M.F
C8H4K2O12Sb2
M. Wt
613.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antimonyl (potassium tartrate trihydrate)

CAS Number

28300-74-5

Product Name

Antimonyl (potassium tartrate trihydrate)

IUPAC Name

dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate

Molecular Formula

C8H4K2O12Sb2

Molecular Weight

613.83 g/mol

InChI

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1

InChI Key

GUJUCWZGYWASLH-SOMOIXMJSA-J

SMILES

C12C3C(=O)O[Sb-]4(O3)OC(C5C(=O)O[Sb-](O1)(O5)OC2=O)C(=O)O4.O.O.O.[K+].[K+]

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/
In water, 83,000 mg/L at 20 °C
1 g dissolves in 12 mL water, 3 mL boiling water
1 gram dissolves in 15 mL glycerol
Slightly soluble in water
Insoluble in alcohol

Canonical SMILES

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]

Parasitology Research

Potassium antimonyl tartrate was once the primary treatment for schistosomiasis, a parasitic disease caused by Schistosoma worms []. While safer alternatives have replaced it for most cases, researchers still utilize it to study the parasite's life cycle, drug resistance mechanisms, and the development of new anti-schistosomal drugs [].

Leishmaniasis Research

Similar to schistosomiasis, potassium antimonyl tartrate remains a valuable tool in leishmaniasis research []. This disease, caused by Leishmania parasites, is another area where the drug's effectiveness has been surpassed by newer medications. However, researchers continue to employ it to investigate parasite biology, treatment responses, and the search for improved therapies [, ].

Antibacterial and Antiviral Studies

Recent research suggests potential applications of potassium antimonyl tartrate beyond parasitic infections. Studies have explored its efficacy against various bacteria and viruses, including antibiotic-resistant strains []. While these investigations are still in their early stages, they raise intriguing possibilities for the development of novel antimicrobial agents.

Antimonyl (potassium tartrate trihydrate), also known as antimony potassium tartrate or tartar emetic, is a chemical compound with the formula K₂Sb₂(C₄H₂O₆)₂·3H₂O. This compound appears as a colorless crystalline solid or white powder and is highly soluble in water. Historically, it has been recognized for its potent emetic properties and has been utilized in the treatment of various tropical diseases, including schistosomiasis and leishmaniasis. Its use in medicine has diminished due to the development of safer alternatives, but it remains a significant compound in both historical and contemporary contexts .

The mechanism of action of antimonyl (potassium tartrate trihydrate) in its historical medicinal use is not fully understood. It is believed to interfere with parasite metabolism and disrupt their cell membranes, leading to cell death []. However, its exact mechanism requires further investigation.

Involving potassium hydrogen tartrate and antimony trioxide. The primary reaction for its synthesis is as follows:

2KOH+Sb2O3+4(HOCHCO2H)22KSb(C4H2O6)2+2H2O2\text{KOH}+\text{Sb}_2\text{O}_3+4(\text{HOCHCO}_2\text{H})_2\rightarrow 2\text{KSb}(\text{C}_4\text{H}_2\text{O}_6)_2+2\text{H}_2\text{O}

This reaction produces the monoanionic monoantimony salt when an excess of tartaric acid is used. The resulting compound features an anionic dimer of antimony tartrate, which exhibits D₂ molecular symmetry with distorted square pyramidal coordination around the antimony centers .

The primary method for synthesizing antimonyl (potassium tartrate trihydrate) involves the following steps:

  • Preparation of Reactants: Combine potassium hydroxide with antimony trioxide and tartaric acid.
  • Reaction Conditions: The reaction is typically carried out in aqueous solutions under controlled conditions to ensure proper formation of the compound.
  • Crystallization: The product is crystallized from the solution, yielding the trihydrate form of antimonyl (potassium tartrate).

This method allows for the production of high-purity crystals suitable for both laboratory research and historical medicinal applications .

Antimonyl (potassium tartrate trihydrate) has several applications, including:

  • Medical Uses: Historically used as an emetic and for treating parasitic infections such as schistosomiasis and leishmaniasis.
  • Chemical Analysis: Employed as a resolving agent in analytical chemistry.
  • Textile Industry: Utilized in textile processing for dyeing and finishing processes .

Research on the interactions of antimonyl (potassium tartrate trihydrate) primarily focuses on its pharmacological effects and toxicity profiles. Studies have shown that while effective against certain parasites, its use can lead to significant adverse effects, including cardiotoxicity and renal impairment. These findings have prompted investigations into safer alternatives for treating parasitic infections .

Several compounds exhibit similarities to antimonyl (potassium tartrate trihydrate), particularly in their chemical structure or biological activity. Here are some notable comparisons:

Compound NameChemical FormulaMain UseUnique Features
Sodium StibogluconateC₁₄H₁₈Na₃O₁₈Sb₂AntiparasiticSafer alternative for treating leishmaniasis
Meglumine AntimoniateC₁₄H₁₈N₂O₁₈Sb₂AntiparasiticLess toxic than antimonyl potassium tartrate
Antimony TrioxideSb₂O₃Industrial applicationsUsed in flame retardants and glass production

Antimonyl (potassium tartrate trihydrate) is unique due to its historical significance as an emetic and its specific application against tropical diseases, despite being overshadowed by newer treatments that offer improved safety profiles .

Physical Description

Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide.
Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline]

Color/Form

Colorless liquid

Hydrogen Bond Acceptor Count

12

Exact Mass

613.70572 g/mol

Monoisotopic Mass

611.70531 g/mol

Heavy Atom Count

24

Taste

Sweetish metallic

Density

2.6 at 68 °F (USCG, 1999) - Denser than water; will sink
2.6 g/cu cm

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, potassium oxides, antimony oxide.
Upon decomposition it emits toxic fumes of /potassium oxide/ and /antimony/.

Melting Point

630 to 635 °F (NTP, 1992)

UNII

Z8830U53UE
DL6OZ476V3

Therapeutic Uses

Anthelmintic (Schistosoma)
Schistosomicides
Antimony potassium tartrate was once used as an emetic for treating patients poisoned by a wide variety of compounds. ... It has been used for treating a number of tropical diseases, and /was/ the drug of choice for treating infection by Schistosoma japonicum. It is not used to treat S. mansoni or S. haematobium infections because less toxic agents are effective ... .
The basic treatment of leishmaniasis consists in the administration of pentavalent antimonials. The mechanisms that contribute to pentavalent antimonial toxicity against the intracellular stage of the parasite (i.e., amastigote) are still unknown. In this study, the combined use of several techniques including DNA fragmentation assay and in situ and cytofluorometry terminal deoxynucleotidyltransferase-mediated dUTP-biotin nick end labeling methods and YOPRO-1 staining allowed us to demonstrate that potassium antimonyl tartrate, an Sb(III)-containing drug, was able to induce cell death associated with DNA fragmentation in axenic amastigotes of Leishmania infantum at low concentrations (10 ug/mL). This observation was in close correlation with the toxicity of Sb(III) species against axenic amastigotes (50% inhibitory concentration of 4.75 ug/mL). Despite some similarities to apoptosis, nuclease activation was not a consequence of caspase-1, caspase-3, calpain, cysteine protease, or proteasome activation. Altogether, our results demonstrate that the antileishmanial toxicity of Sb(III) antimonials is associated with parasite oligonucleosomal DNA fragmentation, indicative of the occurrence of late events in the overall process of apoptosis. The elucidation of the biochemical pathways leading to cell death could allow the isolation of new therapeutic targets.
For more Therapeutic Uses (Complete) data for Antimony potassium tartrate (6 total), please visit the HSDB record page.

Mechanism of Action

It has been shown that tartar emetic acts on the stomach to induce emesis after its oral administration, that only traces are present in the vomitus following its intravenous injection, and that it does not induce emesis when it is applied directly to the vomiting center. In the present study, which was made with cats except when otherwise specifically stated, the intravenous injection of tartar emetic caused emesis (typical vomiting movements) after the removal of the entire gastrointestinal tract from the esophagus to the anus. Cutting the vagi inhibits emesis after the intravenous injection of any dose of tartar emetic, though nausea may be induced. Cutting the vagi and simultaneously extirpating the stellate ganglia inhibits both nausea and vomiting after the intravenous injection of tartar emetic. Extirpation of the celiac ganglion and simultaneous cutting of the vagi just below the level of the diaphragm does not prevent emesis following the intravenous injection of tartar emetic. Cutting the vagi prevents vomiting after the introduction of large doses of tartar emetic into the stomach, but massive doses may still cause emesis. Vagotomy probably has less influence on the emetic action of a moderately large dose of tartar emetic introduced into a loop of the duodenum. Atropine has very nearly the same effect on the emetic action of tartar emetic as cutting the vagi, but much larger doses are necessary to abolish the effect of the introduction of tartar emetic into the stomach in moderate amounts than that of equal amounts injected intravenously. The facts just stated point to the heart as the seat of reflex vomiting following the intravenous injection of tartar emetic. The intravenous injection of tartar emetic induces afferent emetic impulses which pass from the heart to the vomiting center mainly by way of the vagus, to a much less extent by way of the sympathetic nerve and the stellate ganglia. The introduction of tartar emetic into the stomach induces afferent emetic impulses which pass upward mainly by way of the vagus, to a much less extent by way of the sympathetic nerve. The introduction of tartar emetic into the duodenum induces afferent emetic impulses which pass upward partly by way of the sympathetic nerve, partly by way of the vagus. It seems probable that the path taken by afferent emetic impulses induced in the gastrointestinal tract by tartar emetic depends on the innervation of the organ concerned, and not on any selective action of the poison on the afferent nerve.
Trivalent antimony, delivered as potassium antimonyl tartrate (PAT), has been previously shown to induce an oxidative stress and toxicity in cultured neonatal rat cardiac myocytes. The present study investigates the effect of PAT on intracellular free calcium ([Ca2+]i), which has been implicated in the toxicity of agents inducing oxidative stress, and explores its role in PAT toxicity. Exposure to 50 or 200 uM PAT led to progressive elevation in diastolic or resting [Ca2+]i and eventually a complete loss of [Ca2+]i transients that occurred well before cell death as assessed by LDH release. Prior loading of myocytes with the intracellular calcium chelator BAPTA (10 to 40 uM), protected against PAT toxicity in the presence and absence of extracellular calcium, and demonstrated a crucial role for [Ca2+]i in PAT toxicity. Exposure to 200 uM PAT in the absence of extracellular calcium slightly elevated [Ca2+]i, but only to levels comparable to resting [Ca2+]i for cells in 1.8 mM extracellular calcium. This demonstrated that although PAT toxicity was dependent on [Ca2+]i, a large increase above resting levels was not needed, and also that some calcium was mobilized from intracellular stores. However, the caffeine-releasable pool of sarcoplasmic reticulum calcium was increased, not depleted, by exposure to 200 uM PAT. These results demonstrate that PAT disrupts [Ca2+]i handling and support a role for a calcium-dependent event, but do not support the necessity of events in PAT-induced cell death that are mediated by a large elevation in [Ca2+]i.

Absorption Distribution and Excretion

Ingestion of the compound usually leads to repeated vomiting. Thus, removal of the material from the gastrointestinal tract and inherently poor absorption combine to limit the amount of the compound reaching the tissues. ... Following single or repeated doses of tartar emetic, there was no ... marked accumulation of antimony in any organ, but the concentration was always greatest in liver ... .
Following iv admin of (124)antimony-tartar emetic to monkeys, more than 50% of radioactivity was detected in liver. Radioactivity was also found in heart, kidney, thigh and thyroid. Maximum concentration in blood was reached at 8 hr after admin of drug.
Rats were fed potassium antimony tartrate (8 mg antimony/kg/day) or antimony metal (40 mg/antimony/kg/day) for 7-1/2 months ad libitum. In a third test, potassium antimony tartrate was fed to rats for 6 months in doses increasing to 100 mg antimony/kg/day and then maintained at that level for an additional 6 months. Antimony metal was fed similarly to another group of rats by increasing the dose to 1 g antimony/kg/day. Antimony content of body tissues was measured semiquantitatively by chemical and spectrographic methods. An average of 1 mg of antimony was found in the carcasses of antimony exposed rats, regardless of the daily dose, while control animals contained an average of 0.1 mg antimony.
Beagle dogs exposed by nose only to aerosol of (224)antimony from an antimony tartrate complex. Aerosol formation at three different temperatures, 100, 500 and 1000 °C, resulted in production of particles with activity median aerodynamic diameters of 1.3, 1.0 and 0.3 um, respectively. Regional body counting immediately after exposure indicated that the 100 °C aerosol had deposited in the nasopharynx and the lung and that the smaller particles found at higher temperatures had deposited mainly in the lung. The detection of radioactivity in the pelt and several internal organs on sacrifice at 32-128 days postexposure indicated that absorption from the pulmonary tract did occur. It was not possible to estimate the properties of the inhaled dose that was absorbed or the contribution to radioactivity in the tissues resulting from gastrointestinal absorption of antimony cleared from the pulmonary tract by mucocilliary action.
Distribution of antimony in the tissue of rats was determined after repeated oral administration of antimony tartrate in drinking water for 1000 days at a concentration of 13.7 mg/l (5 mg/1 as antimony) with an average daily dose of 1.07 mg/kg body weight, assuming rats consumed the equivalent of 7.8% of their body weight in water/day (0.36 mg/kg as antimony with a cumulative dose of 360 mg/kg of antimony). The levels of antimony in the organs were 12.10 ug/g in the heart, 10.14 ug/g in the kidney, 11.57 ug/g in the liver, 17.67 ug/g in the lung, and 5.97 ug/g in the spleen. /From table/

Associated Chemicals

Antimony ion (5+);22537-51-5

Wikipedia

Antimony potassium tartrate
Bifenox

Methods of Manufacturing

By heating antimony trioxide with a solution of potassium bitartrate and subsequent crystallization.
Manufactured from potassium bitartrate and metallic antimony in the presence of nitric acid or solid antimony oxide: Davies, United States of America patent 2335585 (1943 to Am. Cream Tartar); United States of America patent 2391297 (1945 to Stauffer Chem.).

General Manufacturing Information

Antimony can be trivalent or pentavalent in compounds. Both exist in antimony(IV) oxide, Sb2O4, and presumably in the deep violet haloantimonates (IV), such as Cs2(SbCl6). The pentavalent compounds, as well as most of the trivalent ones, are hydrolyzed by water to form antimony salts, e.g., SbOCl, and hydrated oxides. The only halides of antimony that have any industrial significance are the chlorides and fluorides. /Antimony compounds/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well-ventilated area away from heat.

Interactions

The aim of the present study was to evaluate the ability of liposomes to improve the efficacy of tartar emetic (TA) against established Schistosoma mansoni infection. TA was used as a schistosomicidal drug model and both conventional liposomes (CL) and long-circulating pegylated liposomes (LCL) were evaluated. In the first experiment, TA, either free or encapsulated within CL or LCL, was given intraperitoneally (i.p.) as a single dose of 11 mg Sb/kg to mice experimentally infected with S. mansoni. Only the group treated with LCL showed a significant (55%) reduction in the worm burden, compared to the control groups (untreated or treated with empty LCL). In the second experiment, the efficacy of TA-containing LCL was evaluated at a higher dose (27 mg Sb/kg) by both subcutaneous (s.c.) and i.p. routes. Reduction levels of 67 and 82% were achieved by s.c. and i.p. routes, respectively. Strikingly, all mice survived to this high dose of antimony. This is in contrast with free TA that was lethal in 100% of mice at the same dose. The present work demonstrates that LCL reduce the acute toxicity of TA and effectively deliver this drug to S. mansoni during the late stages of parasite infection.
Cysteine produced a significant and progressive reduction in the toxicity of antimonyl potassium tartrate (APT) when the two substances were injected into mice and rabbits in ratios of APT to cysteine ranging from 1:1 to 1:3. The reduction in toxicity was highest with the 1:3 ratio. However, the combination of the two substances, especially in the ratio of 1:3, appreciably reduced the antischistosomal activity of APT both in vivo and in vitro.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-18

Explore Compound Types